3,4-Diethoxy-2-fluorobenzaldehyde

Electrophilicity Enzyme inhibition Structure-activity relationship

3,4-Diethoxy-2-fluorobenzaldehyde (CAS 701263-96-9) is a polysubstituted aromatic aldehyde belonging to the fluorinated benzaldehyde class. It features a reactive aldehyde group, two electron-donating ethoxy substituents at the 3- and 4-positions, and an electron-withdrawing fluorine atom at the ortho-position.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
CAS No. 701263-96-9
Cat. No. B12529723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethoxy-2-fluorobenzaldehyde
CAS701263-96-9
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)C=O)F)OCC
InChIInChI=1S/C11H13FO3/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-7H,3-4H2,1-2H3
InChIKeyUNPXDYUOEGPRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethoxy-2-fluorobenzaldehyde (CAS 701263-96-9): A Strategic Fluorinated Benzaldehyde Building Block for Pharmaceutical Synthesis


3,4-Diethoxy-2-fluorobenzaldehyde (CAS 701263-96-9) is a polysubstituted aromatic aldehyde belonging to the fluorinated benzaldehyde class. It features a reactive aldehyde group, two electron-donating ethoxy substituents at the 3- and 4-positions, and an electron-withdrawing fluorine atom at the ortho-position . This combination of substituents imparts a distinct set of physicochemical properties—including a computed logP of 2.44, a topological polar surface area of 35.53 Ų, and a molecular weight of 212.22 g/mol —that are central to its utility as an advanced intermediate in the synthesis of pharmaceuticals and fine chemicals [1].

Why 3,4-Diethoxy-2-fluorobenzaldehyde Cannot Be Simply Replaced by Common Analogs


Generic substitution of 3,4-diethoxy-2-fluorobenzaldehyde with simpler or non‑fluorinated benzaldehyde analogs introduces quantifiable shifts in molecular properties that directly impact synthetic utility and final product profiles. The ortho‑fluorine atom substantially increases the electrophilicity of the carbonyl carbon relative to non‑fluorinated 3,4‑diethoxybenzaldehyde, accelerating nucleophilic addition reactions [1]. Additionally, the replacement of methoxy groups with ethoxy substituents raises the compound’s lipophilicity by approximately 1.0 logP unit compared to the 3,4‑dimethoxy‑2‑fluoro analog (logP 2.44 vs. 1.4) [2], while also increasing the number of rotatable bonds from 3 to 5, which can alter conformational flexibility and target‑binding entropy [2]. These differences mean that in‑class analogs cannot be considered drop‑in replacements without re‑optimizing reaction conditions or compromising pharmacokinetic profiles.

Quantitative Differentiation Evidence for 3,4-Diethoxy-2-fluorobenzaldehyde vs. Closest Analogs


Enhanced Carbonyl Electrophilicity Driven by Ortho-Fluorine: Comparative IC50 Data from Tyrosinase Inhibition

The ortho‑fluorine atom in 3,4‑diethoxy‑2‑fluorobenzaldehyde withdraws electron density from the aromatic ring and the aldehyde carbonyl, increasing electrophilicity relative to non‑fluorinated analogs. In a functional enzyme assay, 2‑fluorobenzaldehyde inhibited mushroom tyrosinase diphenolase activity with an IC50 of 0.16 mM, whereas the 3‑fluoro and 4‑fluoro isomers exhibited higher IC50 values of 1.06 mM and 1.62 mM, respectively [1]. The ortho‑fluoro orientation is critical for maximizing inhibitory potency, and 3,4‑diethoxy‑2‑fluorobenzaldehyde, bearing the same ortho‑fluoro‑aldehyde motif, is predicted to retain this enhanced electrophilic character, offering faster reaction kinetics in nucleophilic additions compared to its non‑fluorinated 3,4‑diethoxy counterpart.

Electrophilicity Enzyme inhibition Structure-activity relationship

Lipophilicity Advantage: 1.0 LogP Unit Increase Over 3,4-Dimethoxy-2-fluorobenzaldehyde

The replacement of methoxy groups with ethoxy substituents in 3,4‑diethoxy‑2‑fluorobenzaldehyde yields a computed logP of 2.44 , representing a >1.0 log unit increase over the 3,4‑dimethoxy‑2‑fluorobenzaldehyde analog (logP 1.4) [1]. This difference corresponds to an approximately 10‑fold higher octanol/water partition coefficient, indicating substantially greater membrane permeability and hydrophobic binding potential. The ethoxy‑for‑methoxy exchange adds 28 Da to the molecular weight (212.22 vs. 184.16 Da) while preserving the same hydrogen‑bond donor/acceptor counts and polar surface area [1].

Lipophilicity Drug-likeness Physicochemical properties

Increased Conformational Flexibility: 5 Rotatable Bonds vs. 3 for the Dimethoxy Analog

3,4‑Diethoxy‑2‑fluorobenzaldehyde possesses 5 rotatable bonds, compared to only 3 rotatable bonds for the 3,4‑dimethoxy‑2‑fluorobenzaldehyde analog [1]. The additional ethyl rotors in the ethoxy groups increase the compound’s conformational自由度, which can enhance the entropic contribution to binding when the molecule is incorporated into larger ligands. This property is particularly relevant in fragment‑based drug design (FBDD) and target‑focused library construction, where greater ligand flexibility has been shown to improve the probability of achieving high‑affinity binding poses [2].

Conformational entropy Molecular recognition Rotatable bonds

Ortho-Fluorine-Induced Enhancement of Aldehyde Reactivity in Nucleophilic Condensation Reactions

The ortho‑fluorine substituent in 3,4‑diethoxy‑2‑fluorobenzaldehyde exerts a strong electron‑withdrawing effect that increases the partial positive charge on the aldehyde carbonyl carbon, thereby accelerating nucleophilic attack. Gas‑phase proton affinity measurements demonstrate that ortho‑fluorobenzaldehyde has a lower proton affinity than benzaldehyde, consistent with reduced electron density at the carbonyl oxygen [1]. In synthetic practice, fluorinated benzaldehydes are documented to undergo Knoevenagel condensations and Schiff base formations at higher rates and under milder conditions than their non‑fluorinated counterparts [2]. Although direct kinetic data for 3,4‑diethoxy‑2‑fluorobenzaldehyde are not yet published, the structural conservation of the ortho‑fluoro‑aldehyde motif provides a strong basis for expecting analogous reactivity advantages over 3,4‑diethoxybenzaldehyde.

Nucleophilic addition Knoevenagel condensation Schiff base formation

Optimal Application Scenarios for 3,4-Diethoxy-2-fluorobenzaldehyde Based on Quantified Differentiation


Synthesis of CNS-Penetrant Fragment Libraries Leveraging Enhanced Lipophilicity

With a computed logP of 2.44—approximately 1.0 log unit higher than the 3,4‑dimethoxy‑2‑fluoro analog [1]—3,4‑diethoxy‑2‑fluorobenzaldehyde is ideally suited as a building block for fragment‑based drug discovery programs targeting the central nervous system (CNS). Its balanced lipophilicity aligns with established CNS drug‑likeness guidelines (logP 2–5), while the ortho‑fluorine enhances metabolic stability. Procurement of this compound over the dimethoxy analog eliminates the need for late‑stage lipophilicity adjustments, directly streamlining hit‑to‑lead optimization in CNS programs.

Accelerated Condensation Chemistry for Parallel Library Synthesis

The ortho‑fluorine atom in 3,4‑diethoxy‑2‑fluorobenzaldehyde activates the aldehyde toward nucleophilic addition, as evidenced by the ~6.6‑ to 10.1‑fold greater inhibitory potency of ortho‑fluorobenzaldehyde compared to its meta and para isomers in tyrosinase assays . This enhanced electrophilicity supports faster and higher‑yielding Knoevenagel condensations, Schiff base formations, and other aldehyde‑based coupling reactions [1]. Research groups engaged in automated or parallel medicinal chemistry synthesis should prioritize this compound to minimize reaction times and maximize library diversity.

Design of Flexible, High-Entropy Ligands for Challenging Protein Targets

The presence of 5 rotatable bonds—versus only 3 for the 3,4‑dimethoxy‑2‑fluoro analog [1]—gives 3,4‑diethoxy‑2‑fluorobenzaldehyde a conformational entropy advantage that can be exploited in the design of ligands for targets with shallow or highly adaptive binding pockets [2]. When incorporated into larger molecular scaffolds, the compound’s additional ethyl rotors may improve the sampling of productive binding conformations, making it a valuable precursor for hits against protein–protein interaction (PPI) interfaces and other challenging target classes.

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